(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48126-51-8 | |
| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate, a phosphonoacetate derivative. This intermediate is generated through alkylation of triethyl phosphonoacetate with 1-(bromomethyl)-4-methylbenzene in the presence of sodium hydride (NaH) in dry dimethoxyethane (DME) at 60°C for 2 hours, yielding 75% of the product. Subsequent cyclopropanation involves treating the phosphonoacetate with a sulfonium ylide (generated from trimethylsulfonium iodide and a base), which facilitates the formation of the cyclopropane ring.
Critical Parameters
Stereochemical Control
The stereochemical outcome of the cyclopropane ring is influenced by the geometry of the starting alkene and the reaction conditions. For (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, trans-selectivity is achieved using aryl-substituted alkenes, where the bulky phenyl group directs ylide addition to the less hindered face.
Simmons–Smith Reaction for Cyclopropane Formation
The Simmons–Smith reaction utilizes a zinc-copper (Zn-Cu) couple and diiodomethane (CH₂I₂) to generate a methylene carbenoid intermediate, which reacts with alkenes to form cyclopropanes.
Methodology and Optimization
In this approach, styrene derivatives are treated with CH₂I₂ in the presence of activated Zn-Cu in anhydrous ether. The carbenoid intermediate inserts into the alkene’s π-bond, forming the cyclopropane ring. While this method is effective for simple cyclopropanes, achieving high enantiomeric excess (ee) for chiral variants like this compound requires chiral auxiliaries or catalysts.
Typical Reaction Conditions
Limitations and Modifications
The Simmons–Smith reaction often produces racemic mixtures unless chiral inductors are employed. Recent advances incorporate chiral ligands such as bisoxazolines (BOX) with copper catalysts to enhance ee values up to 85%.
Enantioselective Synthesis Using Transition Metal Catalysts
Enantioselective cyclopropanation leverages transition metal catalysts to achieve precise stereochemical control. Rhodium(II) and copper(I) complexes are widely used for this purpose.
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze the reaction between diazo compounds and alkenes. For example, ethyl diazoacetate reacts with styrene in the presence of Rh₂(OAc)₄ to form the cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid.
Key Data
Copper-Mediated Asymmetric Synthesis
Copper(I) complexes with chiral ligands, such as (R)-BINAP or BOX ligands, enable enantioselective cyclopropanation. These systems achieve ee values exceeding 90% by stabilizing transition states through π-π interactions and steric hindrance.
Hydrolysis and Purification Methods
The final step in synthesizing this compound involves hydrolyzing the ester intermediate to the carboxylic acid.
Hydrolysis Conditions
The ester is treated with 2M sodium hydroxide (NaOH) in ethanol (EtOH) at 60°C for 6 hours, achieving near-quantitative conversion. Acidic work-up with hydrochloric acid (HCl) precipitates the carboxylic acid, which is purified via recrystallization from ethanol/water mixtures.
Purification Techniques
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Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
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Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring stereochemical integrity.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Corey–Chaykovsky | 60–75% | 70–85% | Moderate | High |
| Simmons–Smith | 50–80% | <50%* | High | Low |
| Rhodium-Catalyzed | 65–80% | 70–90% | Low | Moderate |
| Copper-Mediated | 60–75% | 85–95% | Moderate | High |
*Without chiral additives.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.
Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Applications in Organic Synthesis
1. Chiral Synthesis
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is utilized as a chiral building block in asymmetric synthesis. Its unique cyclopropane structure allows for the introduction of chirality into various organic compounds. This property is particularly valuable in the pharmaceutical industry where enantiomerically pure compounds are often required for drug development.
2. Cyclopropanation Reactions
The compound serves as a precursor in cyclopropanation reactions, which are essential for the formation of cyclopropane derivatives. These reactions are facilitated by carbenoid intermediates that can be generated from diazo compounds. The use of this compound in such reactions has been shown to yield high diastereoselectivity and enantioselectivity, making it a useful reagent in synthetic organic chemistry .
Applications in Medicinal Chemistry
1. Drug Development
Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes. For instance, studies have explored its potential as an analgesic and anti-inflammatory agent due to its structural similarity to known pain-relieving compounds .
2. Structure Activity Relationship (SAR) Studies
The compound's ability to modulate biological activity based on structural variations makes it an important subject in SAR studies. By modifying the phenyl group or the carboxylic acid moiety, researchers can investigate how these changes affect pharmacological properties .
Applications in Material Science
1. Polymer Chemistry
this compound has been explored for use in polymerization processes. Its reactive cyclopropane ring can participate in ring-opening reactions, leading to the formation of novel polymers with tailored properties. This application is significant for developing materials with specific mechanical or thermal characteristics .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique cyclopropane ring structure allows it to fit into binding sites that are not accessible to other molecules, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Structural Similarity and Key Derivatives
The table below highlights structurally related cyclopropane carboxylic acids, ranked by similarity scores (1.00 = identical backbone; 0.94 = moderate modifications):
Functional and Stereochemical Modifications
- Fluorine (515179-19-8): Electron-withdrawing fluorine improves metabolic stability and bioavailability in drug candidates . Methyl (10606-69-6): Introduces steric bulk, which may restrict conformational flexibility or modulate enzyme interactions .
- Stereochemistry: Derivatives like (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) emphasize the importance of stereochemistry in biological activity. Asymmetric synthesis using chiral Ni(II) complexes ensures high enantiomeric purity (>99% ee), critical for protease inhibitor efficacy .
Physicochemical Properties
Limited data exists for exact melting points or solubility, but trends emerge:
- Lipophilicity : p-Tolyl and fluorophenyl derivatives exhibit higher logP values than the parent compound, favoring passive diffusion across biological membranes .
- Acidity : The carboxylic acid group (pKa ~4-5) remains consistent across analogs, but electron-withdrawing groups (e.g., fluorine) may slightly lower pKa .
Biological Activity
(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a bicyclic compound notable for its unique structural features, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₁₀H₁₀O₂
- Molar Mass : 162.19 g/mol
- Structure : The compound consists of a cyclopropane ring with a phenyl group attached to the second carbon, featuring a carboxylic acid functional group that enhances its reactivity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Here are some key findings regarding its biological effects:
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. Its structural characteristics allow it to interact with specific biological targets involved in inflammatory pathways, potentially modulating these processes .
2. Antidepressant-like Effects
Similar compounds have been identified as serotonin-norepinephrine reuptake inhibitors (SNRIs), suggesting that this compound may also exhibit antidepressant-like properties. This potential is linked to its ability to influence neurotransmitter systems .
3. Antiproliferative Activity
Research has demonstrated that derivatives of phenylcyclopropane carboxylic acids can inhibit the proliferation of certain cancer cell lines without exhibiting cytotoxicity. This suggests that this compound may have applications in cancer therapy by selectively targeting cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound contributes significantly to its biological activity. A comparison with related compounds highlights its unique features:
| Compound Name | Structural Characteristics | Similarity Index |
|---|---|---|
| This compound | Cyclopropane structure with carboxylic acid | 1.00 |
| trans-2-Phenylcyclopropanecarboxylic acid | Different stereochemistry | 1.00 |
| 1-(p-Tolyl)cyclopropanecarboxylic acid | Substituted phenyl group | 0.94 |
| 1-Phenylcyclopropanecarboxylic acid | Lacks hydroxymethyl group | 0.94 |
| alpha-Isopropylphenylacetic Acid | Different functional groups | 0.94 |
The presence of the carboxylic acid group is crucial for its reactivity and interaction with biological targets.
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- α-Alkylation Method : This involves the alkylation of phenyl acetonitrile derivatives followed by hydrolysis to yield the carboxylic acid.
- Direct Carboxylation : Utilizing cyclopropane derivatives and applying carboxylation techniques to introduce the carboxylic functional group effectively.
These methods underscore the compound's accessibility for research and industrial applications .
Case Study 1: Antiproliferative Activity
A study evaluated various derivatives of phenylcyclopropane carboxamides for their antiproliferative effects on U937 human myeloid leukemia cells. The results indicated distinct inhibition of cell proliferation without significant cytotoxicity, highlighting the therapeutic potential of these compounds in cancer treatment .
Case Study 2: Neurotransmitter Interaction
Another investigation explored the interaction of phenylcyclopropane derivatives with neurotransmitter systems, suggesting their potential role in mood regulation and antidepressant effects. The findings support further exploration into their pharmacodynamics and therapeutic applications in treating mood disorders .
Q & A
Q. What are the standard synthetic routes for (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclopropanation of styrene derivatives using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II) or Cu(I)). For stereochemical control, chiral auxiliaries or enantioselective catalysts are employed. For example:
-
Cyclopropanation : Reaction of styrene with ethyl diazoacetate in the presence of Rh₂(OAc)₄ yields the cyclopropane core .
-
Stereoselectivity : Use of chiral ligands (e.g., BOX ligands) with Cu(I) catalysts can enhance enantiomeric excess (ee) up to 90% .
-
Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 60–75% | |
| ee Range | 70–90% | |
| Hydrolysis Conditions | 2M NaOH, 60°C, 6h |
Q. How is the purity and stereochemical integrity of this compound validated in academic research?
- Methodological Answer :
- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers. Retention times are compared to standards .
- NMR : - and -NMR confirm regiochemistry (e.g., cyclopropane ring coupling constants: ) .
- Polarimetry : Specific rotation () is measured (e.g., in CHCl₃) to confirm optical purity .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Decomposition Risks : Exposure to light or elevated temperatures (>40°C) accelerates racemization. Stability studies show <5% degradation over 6 months when stored properly .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclooxygenase-2) by optimizing cyclopropane ring interactions .
- DFT Calculations : Assess strain energy (~25–30 kcal/mol for cyclopropane) and substituent effects on reactivity .
- SAR Analysis : Methyl or fluoro substitutions at the cyclopropane ring alter bioactivity; e.g., fluorination enhances metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, IC₅₀ values for COX-2 inhibition vary by 30% across cell types .
- Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
- Control Experiments : Use enantiopure (1S,2R)-isomer as a negative control to isolate stereospecific effects .
Q. How does the cyclopropane ring in this compound influence its pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : The strained ring resists CYP450-mediated oxidation, increasing half-life () compared to non-cyclopropane analogs .
- Membrane Permeability : LogP = 1.8 (calculated) suggests moderate lipophilicity, enabling blood-brain barrier penetration in rodent models .
- Prodrug Design : Esterification (e.g., ethyl ester) improves oral bioavailability from 15% to 55% in pharmacokinetic studies .
Q. What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?
- Methodological Answer :
- Catalyst Cost : Rhodium catalysts are expensive; alternatives like Fe(III)-salen complexes reduce costs but require optimization (yield drops to 50%) .
- Purification : Chiral chromatography is impractical for large batches. Diastereomeric salt crystallization (e.g., with (+)-CSA) achieves >95% ee at 500g scale .
- Regulatory Compliance : Residual metal catalysts (e.g., Cu <10 ppm) must meet ICH Q3D guidelines .
Data Contradiction Analysis
Q. Why do reported enantiomeric excess (ee) values vary across studies using similar catalysts?
- Resolution :
- Impurity Profiles : Trace solvents (e.g., THF vs. DCM) affect catalyst performance. DCM increases ee by 15% due to better ligand coordination .
- Temperature Sensitivity : Reactions at 0°C yield higher ee (85%) vs. room temperature (70%) .
- Analytical Error : Polarimetry may overestimate ee if impurities share optical activity. Cross-validate with chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
